4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is an organic compound with a complex structure that combines a cyclohexene ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate typically involves the esterification of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate.
Reduction: 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzyl alcohol.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the molecular basis of its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.
3,5,5-Trimethylcyclohex-3-en-1-yl acetate: An ester with a similar cyclohexene structure but different ester group.
4-(Methoxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate: A derivative with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is unique due to its combination of a cyclohexene ring with a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
185391-07-5 |
---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C17H22O3/c1-12-9-14(10-17(2,3)15(12)11-18)20-16(19)13-7-5-4-6-8-13/h4-8,14,18H,9-11H2,1-3H3 |
InChI Key |
IMPBBKHCMNUYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C2=CC=CC=C2)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.